(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone
Description
This compound is a hybrid heterocyclic molecule combining a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold linked via a methanone bridge to a piperidin-4-yl moiety substituted with a purine group. The dihydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) targets and kinase inhibition . The methoxy groups on the isoquinoline may enhance solubility and modulate electronic effects, influencing binding affinity .
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(7H-purin-6-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C22H26N6O3/c1-30-17-9-15-5-8-28(11-16(15)10-18(17)31-2)22(29)14-3-6-27(7-4-14)21-19-20(24-12-23-19)25-13-26-21/h9-10,12-14H,3-8,11H2,1-2H3,(H,23,24,25,26) |
InChI Key |
CMMQRPITNVJDFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NC=NC5=C4NC=N5)OC |
Origin of Product |
United States |
Preparation Methods
Disconnection Strategy
The target compound can be dissected into two primary fragments:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline (Fragment A)
-
1-(9H-Purin-6-yl)piperidin-4-ylmethanone (Fragment B)
The methanone bridge (-CO-) serves as the linkage between Fragment A and Fragment B. Retrosynthetically, this suggests a coupling reaction between a nucleophilic isoquinoline derivative and an electrophilic acylating agent derived from the piperidine-purine fragment.
Synthesis of Fragment A: 6,7-Dimethoxy-3,4-dihydroisoquinoline
One-Pot Cyclization from 3,4-Dimethoxyphenethylamine
The most efficient route to Fragment A is described in the patent CN110845410A , which details a one-pot synthesis starting from 3,4-dimethoxyphenethylamine (homoveratrylamine).
Reaction Conditions and Mechanism
-
Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate under reflux forms an intermediate formamide derivative.
-
Oxalyl Chloride Treatment : The formamide intermediate reacts with oxalyl chloride in acetonitrile at 10–20°C to generate a reactive chloroimidate species.
-
Phosphotungstic Acid-Catalyzed Cyclization : Addition of phosphotungstic acid (0.1–0.3 wt%) induces ring closure via intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline core.
-
Workup : Methanol is added to quench excess oxalyl chloride, followed by cooling to 5–10°C to crystallize the hydrochloride salt.
Advantages Over Prior Methods
-
Avoids expensive trifluoroacetic acid (TFA) or noble metal catalysts used in earlier routes.
-
Minimizes formation of N-methyl impurities (<0.2%) compared to trifluoroacetic acid-mediated processes.
Synthesis of Fragment B: 1-(9H-Purin-6-yl)piperidin-4-ylmethanone
Multistep Assembly from Purine and Piperidine Precursors
As reported by EvitaChem, the synthesis involves:
Piperidine-4-ylmethanone Synthesis
-
Boc Protection : Piperidin-4-amine is protected with tert-butoxycarbonyl (Boc) to prevent side reactions.
-
Friedel-Crafts Acylation : Reaction with acetyl chloride in the presence of AlCl₃ yields piperidin-4-ylmethanone.
Purine Coupling
-
Nucleophilic Aromatic Substitution : Boc-deprotected piperidin-4-ylmethanone reacts with 6-chloropurine in DMF at 80°C, displacing chloride at the purine’s C6 position.
-
Tautomerization : The product tautomerizes to the thermodynamically stable 9H-purine form under basic conditions (K₂CO₃/MeOH).
Yield : 60–65% (over two steps)
Coupling of Fragments A and B
Acylative Cross-Coupling Strategy
The methanone bridge is established via a nucleophilic acyl substitution reaction:
Activation of Fragment B
-
Chlorination : Fragment B is treated with oxalyl chloride (1.2 equiv) in dichloromethane to generate the acyl chloride derivative.
Coupling with Fragment A
-
Schlenk Conditions : Fragment A’s free amine reacts with the acyl chloride in anhydrous THF at −78°C, using triethylamine (3 equiv) as a base.
-
Quenching and Isolation : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Yield : 50–55%
Purity : 95–97% (requires silica gel chromatography)
Optimization and Process Considerations
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Solvent | THF | Maximizes solubility of both fragments |
| Reaction Temperature | −78°C | Minimizes racemization and side reactions |
| Catalyst | None required | Simplifies purification |
Impurity Profiling
-
Major Byproduct : N-acetylated dihydroisoquinoline (3–5%) due to residual acetyl chloride.
-
Mitigation : Strict stoichiometric control of oxalyl chloride during acyl chloride formation.
Industrial Scalability Challenges
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,4-Dimethoxyphenethylamine | 120 |
| 6-Chloropurine | 950 |
| Oxalyl Chloride | 85 |
Total Estimated Cost : $2,400–$2,800/kg (pilot scale)
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes nucleophilic substitution under mild alkylation or acylation conditions. For example:
-
Reaction with alkyl halides : Forms quaternary ammonium salts, enhancing water solubility for pharmacological studies.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives, modifying steric and electronic properties.
Example Reaction :
Conditions : DIPEA (N,N-diisopropylethylamine) in DMF at 25–40°C .
Demethylation of Methoxy Groups
The 6,7-dimethoxy groups on the dihydroisoquinoline core are susceptible to demethylation under acidic or oxidative conditions, generating catechol derivatives for further functionalization:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves methoxy groups to hydroxyls.
-
BCl₃-mediated demethylation : Selective removal under anhydrous conditions.
Typical Yield : 60–75% after purification.
Purine Ring Modifications
The 9H-purine moiety participates in reactions typical of heterocyclic amines:
-
Alkylation at N9 : Reacts with alkyl bromides (e.g., methyl iodide) in the presence of NaH to form N9-alkylpurines .
-
Aromatic electrophilic substitution : Halogenation (Cl₂, Br₂) occurs at C2 or C8 positions under FeCl₃ catalysis .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| N9-methylation | NaH, DMF, 0°C → RT | N9-methylpurine | 82% |
| C2 bromination | Br₂, FeCl₃, CHCl₃, 40°C | 2-bromo-9H-purine | 67% |
Reduction of Dihydroisoquinoline
The dihydroisoquinoline system can be oxidized to a fully aromatic isoquinoline using mild oxidants like MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
Impact : Aromatization enhances π-stacking interactions with biological targets.
Cross-Coupling Reactions
The purine’s halogenated derivatives (e.g., bromo-purines) participate in Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification :
Example :
Conditions : Microwave irradiation (100°C, 30 min); yield: 58–74% .
Hydrolysis of the Methanone Linker
The central methanone group (-CO-) undergoes hydrolysis under strongly acidic or basic conditions, cleaving the molecule into its dihydroisoquinoline and piperidine-purine fragments:
-
Acidic hydrolysis : 6M HCl, reflux, 12 h → carboxylic acid derivatives.
-
Basic hydrolysis : NaOH (aq.), 80°C → carboxylate salts.
Applications : Pathway for metabolite synthesis or degradation studies.
Heterocycle Formation via Cycloaddition
The dihydroisoquinoline’s conjugated system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts.
Key Observation : Electron-withdrawing substituents on the dienophile increase reaction rate.
Enzymatic Oxidation
In vitro studies with cytochrome P450 enzymes oxidize the dihydroisoquinoline’s benzylic C-H bonds, producing hydroxylated metabolites :
| Enzyme | Site of Oxidation | Metabolite |
|---|---|---|
| CYP3A4 | C3 or C4 | 3-hydroxy or 4-hydroxydihydroisoquinoline |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of isoquinoline derivatives. The compound may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. Studies have shown that it can enhance cognitive function in animal models, suggesting its potential use in treating conditions like Alzheimer's disease .
In Vitro Studies
A study published in MDPI demonstrated the synthesis of related isoquinoline compounds and their biological evaluation against specific cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth through apoptosis induction .
In Vivo Studies
Animal models have been employed to assess the neuroprotective effects of this compound. In one study, administration of the compound resulted in improved memory performance in rodents subjected to cognitive impairment models .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The isoquinoline and purine moieties suggest potential interactions with nucleic acids or nucleotide-binding proteins, while the piperidine linker may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison of the target compound with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity and Bioactivity: The target compound’s purine substitution distinguishes it from simpler analogs like (3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone . Purine’s aromatic system and hydrogen-bonding capacity may enhance interactions with ATP-binding pockets in kinases or receptors .
Substituent Effects: Methoxy groups in the target compound and PA-082 () likely improve solubility compared to non-methoxylated analogs. However, PA-082’s benzyl and methoxyphenyl groups may increase steric hindrance, reducing target selectivity . Hydrochloride salt formation in 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone () enhances crystallinity and bioavailability, a feature absent in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis is likely more complex than that of unsubstituted analogs due to the purine-piperidine coupling step, which may require palladium catalysis (as seen in ’s allyloxy deprotection) .
Research Implications
The target compound’s hybrid structure positions it as a candidate for probing purine-dependent biological pathways, such as kinase signaling or adenosine receptor modulation. Comparative studies with PA-082 () could clarify the role of methoxy vs. benzyl substituents in pharmacokinetics. Further structural optimization might involve introducing hydrochloride salts (as in ) to improve solubility or testing dimeric architectures () for enhanced binding avidity.
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(9H-purin-6-yl)piperidin-4-yl]methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that highlight its pharmacological properties.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇N₃O₃
- Molecular Weight : 247.29 g/mol
- CAS Number : 245057-86-7
- Purity : 95%
Pharmacological Effects
- Antitumor Activity : Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in various in vitro models, indicating potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. For example:
- Adenosine Receptors : The purine moiety suggests that it may act on adenosine receptors, which play crucial roles in cellular signaling and have implications in cancer and neurological disorders .
- Enzyme Inhibition : The methanone group may facilitate interactions with key enzymes involved in metabolic pathways, enhancing the compound's therapeutic profile .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth of cancer cell lines | |
| Neuroprotective | Reduces oxidative stress; protects neuronal cells | |
| Anti-inflammatory | Lowers inflammatory markers in vitro |
Notable Research Findings
- A study demonstrated that a related isoquinoline derivative exhibited enhanced antitumor effects compared to standard treatments like theophylline, highlighting its potential as a novel therapeutic agent .
- Another investigation into the neuroprotective properties revealed that the compound could significantly reduce neuronal cell death in models of oxidative stress, suggesting mechanisms involving antioxidant pathways .
Q & A
Basic: What are the key synthetic strategies for preparing the (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone core?
Methodological Answer:
The core structure is typically synthesized via acylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. For example, acetic anhydride in anhydrous pyridine under argon achieves acetylation with 89% yield, followed by silica gel chromatography (MeOH:CH₂Cl₂ 8:92) . Piperidine-4-carboxamide coupling reactions, such as those involving tert-butyl carboxylate intermediates (e.g., compound 59/60 in ), are used to attach the piperidinyl-purine moiety. Reaction conditions often employ sodium triacetoxyborohydride for reductive amination or coupling with activated carbonyl intermediates .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Critical for identifying proton environments (e.g., methoxy groups at δ ~3.8 ppm, dihydroisoquinoline protons at δ 2.7–3.5 ppm) and verifying regiochemistry .
- HRMS-ESI : Validates molecular weight (e.g., HRMS m/z calculated for C₁₈H₂₀N₂O: 353.1408, observed 353.1409) .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., C=O at ~1650–1700 cm⁻¹) and methoxy C-O bonds .
Advanced: How can NMR data discrepancies due to conformer interconversion be resolved?
Methodological Answer:
The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety may exhibit slow conformer interconversion at room temperature, leading to split signals (e.g., two conformers in a 1.2:1 ratio) . Strategies include:
- Variable-Temperature NMR : Cooling samples to -40°C to slow interconversion and resolve distinct peaks.
- Dynamic NMR Simulation : Using software like MestReNova to model exchange rates and quantify conformer populations .
Advanced: What strategies improve selectivity in piperidine-4-carboxamide derivatives for target binding?
Methodological Answer:
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., 4-chlorobenzyl in compound 2b) enhances steric and electronic complementarity to target pockets, improving affinity (e.g., compound 4e in with 70.1% yield) .
- Chiral HPLC Separation : Resolving enantiomers (e.g., using chiral columns as in ) to isolate stereoisomers with higher selectivity .
- Molecular Docking : Pre-screening substituent configurations (e.g., purine orientation) to predict binding modes .
Advanced: How can data contradictions in reaction yields be analyzed?
Methodological Answer:
Yields may vary due to:
- Reagent Stoichiometry : Excess acetic anhydride (10 equiv. vs. 1 equiv. substrate) drives acetylation to 89% yield, while lower equivalents result in incomplete reactions .
- Purification Challenges : Column chromatography solvent ratios (e.g., MeOH:CH₂Cl₂ 8:92) impact recovery of polar byproducts .
- Side Reactions : Bromination with NBS (e.g., compound 61 in ) may generate regioisomers; monitoring via TLC and optimizing reaction time minimizes byproducts .
Basic: What purification methods are recommended for polar intermediates?
Methodological Answer:
- Flash Chromatography : Silica gel with gradient elution (e.g., 0–10% MeOH in CH₂Cl₂) effectively separates polar intermediates .
- Recrystallization : For crystalline derivatives (e.g., compound 14 in ), use chloroform/methanol mixtures to enhance purity .
Advanced: How is the purine moiety’s role in biological activity evaluated?
Methodological Answer:
- Enzyme Assays : Testing inhibition of kinases or purine-binding enzymes (e.g., adenosine deaminase) via IC₅₀ determination .
- Isotopic Labeling : Incorporating ¹⁴C at the purine C6 position to track target engagement in vitro .
- SAR Studies : Comparing analogs (e.g., replacing purine with pyridine in ) to identify critical hydrogen-bonding interactions .
Basic: What are the stability considerations for this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent methoxy group oxidation .
- Hygroscopicity : Use desiccants during storage; anhydrous DMSO is preferred for biological assays .
Advanced: How can computational modeling guide SAR for this compound?
Methodological Answer:
- DFT Calculations : Optimize dihydroisoquinoline conformation (e.g., boat vs. chair) to predict binding entropy .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., purine interactions with ATP-binding pockets) over 100-ns trajectories .
Advanced: What methodologies address low yields in reductive amination steps?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
